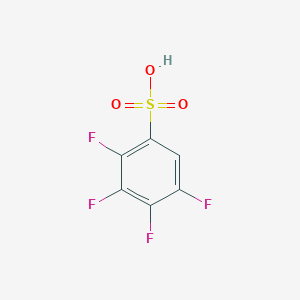
2,3,4,5-Tetrafluorobenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrafluorobenzene-1-sulfonic acid is an organic compound characterized by the presence of four fluorine atoms and a sulfonic acid group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrafluorobenzene-1-sulfonic acid typically involves the sulfonation of 2,3,4,5-tetrafluorobenzene. This process can be achieved by reacting 2,3,4,5-tetrafluorobenzene with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid (oleum). The reaction conditions usually require controlled temperatures to ensure the formation of the desired sulfonic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve purification steps such as recrystallization or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrafluorobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, where it can be replaced by other electrophiles.
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are common.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed:
Electrophilic Substitution: Products such as halogenated or nitrated derivatives.
Nucleophilic Substitution: Products with nucleophiles replacing fluorine atoms.
Oxidation and Reduction: Products with altered oxidation states of the benzene ring or sulfonic acid group.
Scientific Research Applications
2,3,4,5-Tetrafluorobenzene-1-sulfonic acid finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluorobenzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group and fluorine atoms. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the fluorine atoms can participate in halogen bonding and influence the electronic properties of the compound. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
2,3,4,5-Tetrafluorobenzoic Acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
2,3,5,6-Tetrafluorobenzene Disulfonic Acid: Contains two sulfonic acid groups, leading to different chemical properties and applications.
1,2,4,5-Tetrafluorobenzene: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
Uniqueness: 2,3,4,5-Tetrafluorobenzene-1-sulfonic acid is unique due to the combination of its sulfonic acid group and multiple fluorine atoms, which confer distinct reactivity and interaction capabilities. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
63559-74-0 |
|---|---|
Molecular Formula |
C6H2F4O3S |
Molecular Weight |
230.14 g/mol |
IUPAC Name |
2,3,4,5-tetrafluorobenzenesulfonic acid |
InChI |
InChI=1S/C6H2F4O3S/c7-2-1-3(14(11,12)13)5(9)6(10)4(2)8/h1H,(H,11,12,13) |
InChI Key |
OUXGBSWADJDIMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)O)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


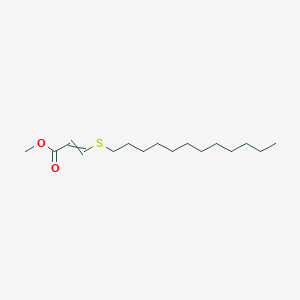
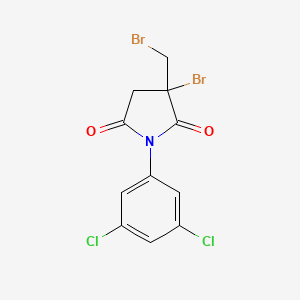
phosphanium](/img/structure/B14495342.png)
![2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14495353.png)
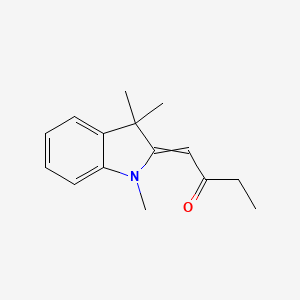
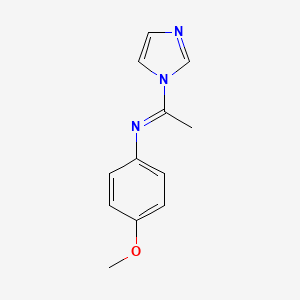
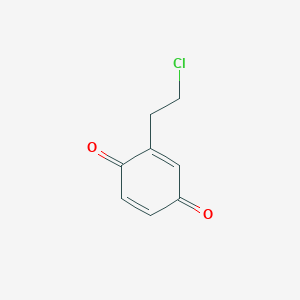
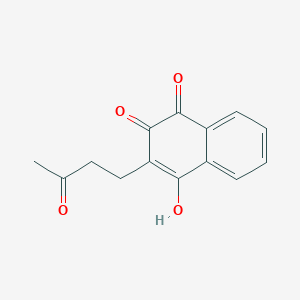
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
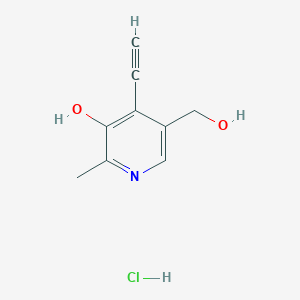
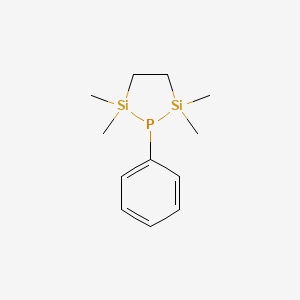
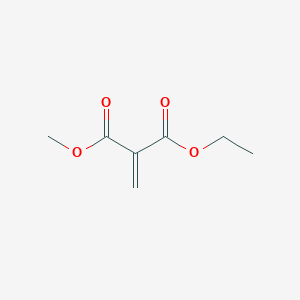
![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)
